(2S)-2-Cycloheptylpropan-1-amine
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Overview
Description
(2S)-2-Cycloheptylpropan-1-amine is an organic compound characterized by a cycloheptyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Cycloheptylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cycloheptanone, which undergoes a reductive amination process.
Reductive Amination: Cycloheptanone is reacted with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the corresponding amine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer. Common methods include the use of chiral chromatography or crystallization with chiral resolving agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Cycloheptylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptyl alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
(2S)-2-Cycloheptylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Cycloheptylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Cycloheptylpropan-1-amine: The enantiomer of the compound, differing in its spatial configuration.
Cycloheptylamine: A simpler analog without the propan-1-amine backbone.
2-Cycloheptylpropan-2-amine: A structural isomer with the amine group at a different position.
Uniqueness
(2S)-2-Cycloheptylpropan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomer and other similar compounds
Properties
IUPAC Name |
(2S)-2-cycloheptylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPOHVQEJUUJJY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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